
methyl 3,6-dihydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 3,6-dihydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H10O3This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then subjected to O-alkylation using sodium methoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation is often used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
Methyl 3,6-dihydro-2H-pyran-4-carboxylate serves as a crucial intermediate in the synthesis of several bioactive compounds. Notably, it is utilized in the preparation of 6-chlorohexanone, which is an important precursor for the pharmaceutical agent pentoxifylline. This compound exhibits vasodilatory effects and is used to treat intermittent claudication and other circulatory disorders .
Synthetic Methodologies
Recent advancements have focused on improving the synthetic routes for this compound to enhance yield and reduce environmental impact. For example, processes utilizing sodium methoxide instead of traditional reagents have been developed to minimize waste and improve efficiency . The reaction conditions can be optimized to achieve higher purity levels of the final product through fractional distillation methods .
Phytotoxicity Studies
Research has indicated that derivatives of this compound may exhibit phytotoxic properties. Studies involving metabolites produced by pathogens such as Diaporthella cryptica have shown that these compounds can affect plant health, suggesting potential applications in agricultural chemistry as herbicides or fungicides .
Analytical Applications
Analytical Chemistry
this compound is also employed in analytical chemistry as a standard for various assays. Its unique structure allows it to be used in chromatography and mass spectrometry for the identification and quantification of related compounds in complex mixtures .
Material Science
Polymer Chemistry
In material science, this compound has potential applications as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with specific properties tailored for applications in coatings, adhesives, and other industrial products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
- 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
- 5,6-Dihydro-2H-pyran-3-carbaldehyde
- 3,6-Dihydro-2H-pyran-4-carbonitrile
- (3,6-Dihydro-2H-pyran-4-yl)boronic acid
- 4-Methoxy-3,6-dihydro-2H-pyran
Comparison: Methyl 3,6-dihydro-2H-pyran-4-carboxylate is unique due to its ester functional group, which imparts specific reactivity and properties.
Biological Activity
Methyl 3,6-dihydro-2H-pyran-4-carboxylate (C7H10O3) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a pyran ring structure, which is known for its versatility in organic synthesis. The synthesis of this compound typically involves the use of simple and environmentally friendly methods. For instance, one method includes the reaction of methyl acetoacetate with an appropriate alkyl halide in the presence of sodium methoxide as a catalyst, resulting in a high yield of the desired product .
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can potentially mitigate cellular damage .
2. Antibacterial Activity
In vitro studies have demonstrated that derivatives of pyran compounds, including this compound, possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections .
3. Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies involving HCT-116 colorectal cancer cells revealed that certain derivatives can inhibit cell proliferation by targeting specific kinases such as CDK2 and inducing apoptosis through caspase activation .
Case Study: Anticancer Activity
A study focused on the anticancer potential of several pyran derivatives found that this compound analogs significantly inhibited the growth of HCT-116 cells. The mechanism was linked to the downregulation of CDK2 protein levels and activation of apoptotic pathways .
Case Study: Neuroprotective Effects
Another investigation into pyran-based compounds highlighted their neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compounds were shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial for improving cognitive function by enhancing acetylcholine levels in the brain .
Comparative Analysis of Biological Activities
The following table summarizes key biological activities associated with this compound compared to other related compounds:
Compound | Antioxidant Activity | Antibacterial Activity | Cytotoxic Activity |
---|---|---|---|
This compound | High | Moderate | High |
Luteolin | Moderate | High | Moderate |
Epigallocatechin gallate | High | Low | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3,6-dihydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3,6-dihydro-2H-pyran-4-carboxylic acid using methanol under acidic catalysis. Key parameters include:
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
- Solvent : Anhydrous methanol to minimize side reactions.
- Temperature : Reflux (~65°C) for 4–6 hours.
Purification typically involves recrystallization from methylene chloride/petroleum ether mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Optimization should focus on monitoring reaction progress via TLC and adjusting stoichiometry to improve yields .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and light. Recommended protocols:
- Storage : Sealed in dry, airtight containers under inert gas (e.g., argon) at 2–8°C .
- Safety : Use PPE (gloves, goggles) due to hazards (H315-H319-H335: skin/eye irritation, respiratory sensitization). Work in a fume hood to avoid inhalation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm the dihydropyran ring and ester group. Key signals: δ 4.3–4.5 ppm (ester -OCH), δ 5.8–6.0 ppm (dihydro-pyran olefinic protons).
- IR : Strong absorption at ~1720 cm (ester C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 142.15 (M) .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?
- Methodological Answer : Cross-validate using:
- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .
- Dynamic NMR : Investigate conformational flexibility in solution (e.g., ring-flipping dynamics in dihydropyran).
- DFT adjustments : Include solvent effects (PCM model) and dispersion corrections in computational simulations .
Q. What experimental design strategies are effective for studying the compound’s reactivity in heterocyclic chemistry?
- Methodological Answer : Employ a split-plot design to test variables systematically:
- Factors : Substituent electronic effects, solvent polarity (e.g., DMSO vs. THF), and catalyst loading.
- Response Variables : Reaction yield, regioselectivity (e.g., via H NMR integration).
- Replicates : Use 3–4 replicates to ensure statistical robustness .
Q. How can computational tools predict the compound’s environmental fate in ecological risk assessments?
- Methodological Answer : Apply frameworks from environmental chemistry (e.g., INCHEMBIOL project):
- Degradation Pathways : Use EPI Suite to estimate hydrolysis half-lives and biodegradation potential.
- Partition Coefficients : Calculate log (octanol-water) to assess bioaccumulation risks.
- Toxicity Screening : Leverage QSAR models for preliminary ecotoxicity profiling .
Q. What methodologies integrate this compound into theoretical frameworks for drug discovery?
- Methodological Answer : Link to conceptual frameworks such as:
- Bioisosterism : Replace ester groups with amides or carbamates to modulate pharmacokinetics.
- Fragment-Based Drug Design : Use the dihydropyran core as a scaffold for targeting enzyme active sites (e.g., kinases).
- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding affinities .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?
- Methodological Answer : Re-evaluate experimental conditions:
- Purity : Confirm via HPLC (>95% purity) to exclude impurities affecting measurements.
- Techniques : Compare DSC (melting point) and gas chromatography (volatility) data.
- Literature Cross-Check : Prioritize data from authoritative handbooks (e.g., CRC Handbook of Chemistry and Physics) over vendor specifications .
Q. Tables of Key Parameters
Synthetic Method | Catalyst | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Esterification | HSO | Methanol | Reflux (65°C) | 75–80% | |
Grignard Addition-Followed | Mg, CO | THF | 0°C to RT | 60–65% |
Properties
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653362 | |
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105772-14-3 | |
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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